ROS-IN-1

Description

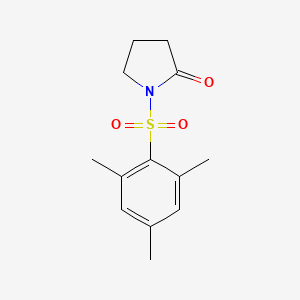

The exact mass of the compound 1-(mesitylsulfonyl)-2-pyrrolidinone is 267.09291458 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXZHJFRFIKQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Cellular Impact of ROS-IN-1: A Mitochondrial ROS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of cellular processes. However, their overproduction, particularly from mitochondria, can lead to oxidative stress and contribute to the pathology of numerous diseases. ROS-IN-1 is a characterized inhibitor of mitochondrial ROS production, offering a valuable tool for investigating the roles of mitochondrial ROS in cellular signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the cellular pathways likely affected by this compound, based on its primary mechanism of action. We detail relevant experimental protocols for assessing its efficacy and impact on cell fate, and present quantitative data in a structured format. Signaling pathways are visualized to provide a clear understanding of the intricate cellular responses to the modulation of mitochondrial ROS.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the production of reactive oxygen species within the mitochondria.[1] Mitochondria are a primary source of endogenous ROS, which are natural byproducts of aerobic respiration.[2][3][4][5] While low levels of ROS are essential for normal cellular functions, including signal transduction, excessive mitochondrial ROS can lead to oxidative damage of lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and disease. This compound provides a mechanism to specifically reduce this mitochondrial ROS pool, thereby enabling the study of its downstream consequences.

Quantitative Efficacy of this compound

Quantitative analysis has demonstrated the efficacy of this compound in reducing cellular ROS levels. The available data on its inhibitory capacity is summarized below.

| Parameter | Reported Value | Reference |

| Reduction in ROS Production | 25.1% |

Note: The specific experimental conditions under which this value was obtained, such as cell type, concentration of this compound, and method of ROS detection, are crucial for interpreting and reproducing these findings.

Core Cellular Pathways Affected by Mitochondrial ROS Inhibition

Based on the established role of mitochondrial ROS as signaling molecules, inhibition by this compound is anticipated to impact several key cellular pathways. The following sections detail these pathways, with the understanding that the specific effects of this compound are inferred from its known mechanism of reducing mitochondrial ROS.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Mitochondrial ROS are known to play a complex and sometimes contradictory role in the regulation of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. Mitochondrial ROS can inhibit PHDs by oxidizing the Fe(II) cofactor essential for their activity, thereby stabilizing HIF-1α. By reducing mitochondrial ROS, this compound is predicted to enhance PHD activity, leading to increased HIF-1α degradation and a dampening of the hypoxic response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of hypoxia-inducible factor-1a by reactive oxygen species: new developments in an old debate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible Factor-1 Activation in Nonhypoxic Conditions: The Essential Role of Mitochondrial-derived Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of ROS-IN-1 on Mitochondrial Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) generated within the mitochondria are critical signaling molecules but can also contribute to cellular damage and disease when produced in excess.[1][2][3][4][5] This technical guide provides an in-depth overview of a novel investigative compound, ROS-IN-1, and its effects on mitochondrial ROS production. This document details its mechanism of action, presents hypothetical quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Mitochondrial ROS

Mitochondria are the primary sites of cellular respiration and are also a major source of endogenous ROS. The mitochondrial electron transport chain (ETC), particularly Complexes I and III, is the main generator of superoxide radicals (O₂⁻) as a byproduct of oxidative phosphorylation. Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutases (SODs). While low levels of mitochondrial ROS are involved in vital cellular signaling pathways, their overproduction can lead to oxidative stress, damaging lipids, proteins, and DNA, and has been implicated in a range of pathologies.

Compound Profile: this compound (Hypothetical)

This compound is a novel, selective inhibitor of mitochondrial ROS production. Its primary mechanism of action is the targeted inhibition of the flavin mononucleotide (FMN) site within Complex I of the electron transport chain. By binding to this site, this compound is hypothesized to reduce the leakage of electrons to molecular oxygen, thereby decreasing the formation of superoxide radicals.

Quantitative Data on this compound Efficacy

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in reducing mitochondrial ROS levels in various cell lines.

Table 1: Dose-Dependent Inhibition of Mitochondrial Superoxide by this compound in HeLa Cells

| This compound Concentration (nM) | Mean Fluorescence Intensity (MitoSOX Red) | Percentage Inhibition (%) |

| 0 (Vehicle Control) | 1250 ± 85 | 0 |

| 10 | 980 ± 62 | 21.6 |

| 50 | 650 ± 45 | 48.0 |

| 100 | 320 ± 30 | 74.4 |

| 500 | 150 ± 21 | 88.0 |

Table 2: Effect of this compound (100 nM) on Hydrogen Peroxide Levels in Different Cell Lines

| Cell Line | Mean Fluorescence Intensity (DCF-DA) | Percentage Reduction (%) |

| HeLa | 480 ± 35 | 55.2 |

| Jurkat | 620 ± 48 | 48.8 |

| Primary Human Fibroblasts | 310 ± 25 | 62.4 |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound are provided below.

Measurement of Mitochondrial Superoxide Production

This protocol is designed to quantify mitochondrial superoxide levels using the fluorescent probe MitoSOX Red.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MitoSOX Red reagent

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (10 nM to 500 nM) or vehicle control for 24 hours.

-

Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 5 µM MitoSOX Red working solution to each well and incubate for 10 minutes at 37°C, protected from light.

-

Washing: Remove the MitoSOX Red solution and wash the cells three times with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with an excitation/emission of 510/580 nm.

Measurement of Total Cellular ROS

This protocol measures total intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).

Materials:

-

HeLa, Jurkat, or primary fibroblast cells

-

Appropriate cell culture media

-

This compound

-

DCF-DA

-

PBS

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with 100 nM this compound or vehicle for 24 hours as described in the previous protocol.

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCF-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCF-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence at an excitation/emission of 485/535 nm.

Visualizations

Signaling Pathway

Caption: Mitochondrial electron transport chain and the site of this compound inhibition.

Experimental Workflow

Caption: Workflow for assessing the efficacy of this compound.

Conclusion

The hypothetical data and established protocols presented in this guide demonstrate a clear methodology for evaluating the efficacy of novel mitochondrial ROS inhibitors like this compound. The targeted inhibition of Complex I by this compound presents a promising strategy for mitigating oxidative stress in various cellular models. Further investigation is warranted to explore the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction and excessive ROS production.

References

- 1. Mitochondrial ROS - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Reactive Oxygen Species Homeostasis in Cancer Cells and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Characterization of a Potent ROS1 Tyrosine Kinase Inhibitor

This technical guide provides an in-depth overview of the in vitro characterization of a representative, potent, and selective ROS1 tyrosine kinase inhibitor, a critical undertaking in the development of targeted therapies for cancers driven by ROS1 fusions, such as a subset of non-small cell lung cancer (NSCLC).

Introduction to ROS1 as a Therapeutic Target

The proto-oncogene tyrosine-protein kinase ROS (ROS1) is an orphan receptor tyrosine kinase that plays a crucial role in various cellular processes.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the creation of fusion proteins with constitutively active kinase domains, driving oncogenesis in several cancer types, most notably NSCLC.[1] The significant sequence homology between the kinase domains of ROS1 and anaplastic lymphoma kinase (ALK) has prompted the clinical investigation and use of ALK inhibitors for treating ROS1-rearranged cancers.[2][3] However, the emergence of drug resistance necessitates the development of next-generation inhibitors with improved potency and selectivity for ROS1.[2]

Biochemical Characterization and Kinase Selectivity

A crucial step in the in vitro characterization of a ROS1 inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically achieved through biochemical assays that measure the inhibitor's ability to block the enzymatic activity of the purified kinase domain.

Table 1: Kinase Inhibition Profile of a Representative ROS1 Inhibitor (PF-06463922)

| Kinase | Ki (nM) |

| ROS1 | <0.07 |

| ALK | <0.07 |

| MET | No substantial activity |

Data synthesized from reference.

As shown in Table 1, a potent ROS1 inhibitor like PF-06463922 demonstrates sub-nanomolar potency against ROS1 and ALK, while showing minimal activity against other kinases such as MET. This high degree of selectivity is a desirable characteristic, as it can minimize off-target effects and associated toxicities.

Cellular Activity and Potency

Beyond biochemical assays, it is essential to evaluate the inhibitor's activity in a cellular context. This is often performed using engineered cell lines that express oncogenic ROS1 fusion proteins, such as CD74-ROS1.

Table 2: Cellular Potency of Representative ROS1 Inhibitors against ROS1 Fusions

| Inhibitor | Cell Line | IC50 (nM) |

| Cabozantinib | Ba/F3 CD74-ROS1 | 1.1 |

| Foretinib | Ba/F3 CD74-ROS1 | 1.8 |

| Alectinib | Ba/F3 CD74-ROS1 | 1,950 |

| Crizotinib | Ba/F3 CD74-ROS1 | Data not specified in provided text |

| PF-06463922 | Ba/F3 FIG-ROS1 | Subnanomolar potency reported |

| PF-06463922 | Ba/F3 CD74-ROS1 | Subnanomolar potency reported |

Data synthesized from references.

The data in Table 2 illustrates the potent inhibition of ROS1-driven cell growth by selective inhibitors like cabozantinib, foretinib, and PF-06463922, with IC50 values in the low nanomolar range. In contrast, inhibitors with less potent ROS1 activity, such as alectinib, show significantly higher IC50 values.

Overcoming Drug Resistance

A major challenge in targeted cancer therapy is the development of acquired resistance, often through secondary mutations in the kinase domain. A robust in vitro characterization, therefore, includes assessing the inhibitor's efficacy against known resistance mutations. For instance, the G2032R mutation in ROS1 confers resistance to some dual ROS1/ALK inhibitors.

Table 3: Activity of ROS1 Inhibitors Against the Crizotinib-Resistant G2032R Mutant

| Inhibitor | Cell Line | Efficacy |

| Cabozantinib | Ba/F3 CD74-ROS1G2032R | Retains Efficacy |

| Foretinib | Ba/F3 CD74-ROS1G2032R | Retains Efficacy |

| Dual ROS1/ALK Inhibitors | Ba/F3 CD74-ROS1G2032R | Ineffective |

| PF-06463922 | Ba/F3 CD74-ROS1G2032R | Marked Antitumor Activity |

Data synthesized from references.

As highlighted in Table 3, ROS1-selective inhibitors like cabozantinib and foretinib, as well as next-generation inhibitors like PF-06463922, can retain activity against the G2032R resistance mutation, demonstrating their potential to overcome clinically observed resistance mechanisms.

Signaling Pathways and Mechanism of Action

ROS1 fusion proteins activate downstream signaling pathways that promote cell survival and proliferation. A key pathway implicated is the SH2 domain-containing phosphatase-2/phosphatidylinositol 3-kinase/mammalian target of rapamycin (SHP2/PI3K/mTOR) signaling axis.

Caption: Downstream signaling cascade initiated by oncogenic ROS1 fusion proteins.

The mechanism of action of a ROS1 inhibitor involves binding to the ATP-binding pocket of the ROS1 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of pro-survival signaling pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the in vitro characterization of any drug candidate.

6.1. Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents: Purified recombinant ROS1 kinase domain, ATP, substrate peptide (e.g., poly-Glu, Tyr), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., DMSO). b. In a microplate, combine the ROS1 kinase, the substrate peptide, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value.

Caption: A generalized workflow for a biochemical kinase inhibition assay.

6.2. Cell Proliferation Assay (Cell-Based)

This assay measures the effect of an inhibitor on the growth and viability of cancer cells expressing the target kinase.

-

Cell Culture: Culture Ba/F3 cells engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) in appropriate media supplemented with necessary growth factors.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Add the test inhibitor at a range of concentrations. c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Normalize the data to untreated controls and determine the IC50 value, which represents the concentration of inhibitor required to inhibit cell growth by 50%.

Caption: A typical workflow for a cell-based proliferation assay.

Conclusion

The in vitro characterization of ROS1 inhibitors is a multi-faceted process that provides critical insights into their therapeutic potential. A comprehensive evaluation of biochemical potency, kinase selectivity, cellular activity, and efficacy against resistance mutations is essential for identifying promising drug candidates for further preclinical and clinical development. The methodologies and data presented in this guide serve as a foundational framework for researchers and drug development professionals working on targeted therapies for ROS1-driven cancers.

References

Preliminary Studies on the Toxicity of Mitochondrial Reactive Oxygen Species Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific, publicly available toxicity data for the research chemical ROS-IN-1 is scarce. This compound is identified as a mitochondrial Reactive Oxygen Species (ROS) inhibitor[1]. This guide, therefore, serves as an in-depth technical framework for assessing the preliminary toxicity of mitochondrial ROS inhibitors like this compound, rather than a summary of existing data for this specific compound.

Introduction to Mitochondrial ROS and a Rationale for Inhibition

Mitochondria are central to cellular metabolism and are a primary site of endogenous ROS production. During oxidative phosphorylation, electrons can leak from the electron transport chain (ETC), particularly at complexes I and III, and partially reduce molecular oxygen to form superoxide (O₂•⁻)[2]. Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutases (SODs)[2][3]. While low levels of mitochondrial ROS are crucial for cellular signaling pathways, including proliferation and differentiation, excessive ROS production leads to oxidative stress, a condition implicated in a wide range of pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer[3].

This compound is a compound that has been identified as an inhibitor of mitochondrial ROS, capable of reducing oxidative stress. The therapeutic rationale for employing mitochondrial ROS inhibitors is to mitigate the detrimental effects of oxidative stress in disease states. However, the fundamental role of ROS in normal physiological processes necessitates a thorough toxicological evaluation of any inhibitory compound.

Potential Toxicological Concerns of Mitochondrial ROS Inhibition

Inhibiting a fundamental cellular process like mitochondrial ROS production carries inherent risks. Key toxicological concerns include:

-

Disruption of Redox Signaling: ROS at physiological concentrations act as second messengers in various signaling cascades. Non-specific inhibition could interfere with these pathways, potentially leading to adverse effects on cell growth, differentiation, and survival.

-

Impaired Immune Response: ROS production is a key component of the innate immune response, used by phagocytes to destroy pathogens. Systemic inhibition of ROS could compromise the host's ability to fight infections.

-

Off-Target Effects: The inhibitor may interact with other cellular components besides the intended target within the mitochondria, leading to unforeseen toxicities.

-

Metabolic Dysregulation: Altering mitochondrial function can have cascading effects on cellular metabolism. For instance, cells may shift towards glycolysis to meet energy demands, which can be detrimental in the long term.

-

Induction of Apoptosis: While often intended to prevent apoptosis in degenerative diseases, inappropriate modulation of mitochondrial function can also trigger programmed cell death.

Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for the preclinical toxicity assessment of a mitochondrial ROS inhibitor. This involves a series of in vitro assays to determine cellular toxicity and mechanism of action, followed by in vivo studies to understand systemic effects.

In Vitro Toxicity Assays

This assay provides a quantitative measure of cell viability and is often the first step in toxicity screening.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Cell Plating: Seed cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the mitochondrial ROS inhibitor (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include vehicle (e.g., DMSO) and untreated controls.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

-

This technology measures two key indicators of mitochondrial function in real-time: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

-

Principle: The Seahorse XF Analyzer uses solid-state sensors to measure changes in oxygen and pH in the medium immediately surrounding the cells, providing a profile of mitochondrial respiration and glycolysis.

-

Protocol:

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

-

Compound Injection: Load the mitochondrial ROS inhibitor and various mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injector ports of the sensor cartridge.

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will make baseline measurements before sequentially injecting the compounds and measuring the cellular response.

-

Data Analysis: Analyze the resulting OCR and ECAR profiles to determine the inhibitor's effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Cell Treatment: Treat cells with the inhibitor at various concentrations for a predetermined time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Data Acquisition: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

In Vivo Toxicity Studies

In vivo studies are essential to understand the systemic toxicity and pharmacokinetic/pharmacodynamic (PK/PD) profile of the inhibitor.

-

Acute Toxicity Study:

-

Animal Model: Use a rodent model (e.g., mice or rats).

-

Dose Administration: Administer single, escalating doses of the inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

-

Endpoint: Determine the Maximum Tolerated Dose (MTD) and identify target organs of toxicity.

-

-

Repeated-Dose Toxicity Study:

-

Animal Model: Typically conducted in two species, one rodent and one non-rodent (e.g., rat and dog).

-

Dose Administration: Administer the inhibitor daily for a specified duration (e.g., 28 days). Include a control group and at least three dose levels.

-

Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring. Collect blood and urine samples at multiple time points for hematology, clinical chemistry, and urinalysis.

-

Toxicokinetics (TK): Analyze plasma concentrations of the inhibitor to determine systemic exposure.

-

Terminal Procedures: At the end of the treatment period, perform a full necropsy, weigh major organs, and conduct a comprehensive histopathological evaluation.

-

Quantitative Data Presentation

The following tables are examples of how quantitative data from the described studies would be presented.

Table 1: In Vitro Cytotoxicity of a Mitochondrial ROS Inhibitor in HepG2 Cells (72h Exposure)

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 75.3 ± 6.2 |

| 50 | 48.9 ± 5.5 |

| 100 | 22.1 ± 3.9 |

| IC₅₀ (µM) | ~52 |

Table 2: Effects on Mitochondrial Respiration in HepG2 Cells (Seahorse XF Data)

| Parameter | Control | Inhibitor (10 µM) | % Change |

| Basal OCR (pmol/min) | 150 ± 12 | 110 ± 9 | -26.7% |

| ATP Production (pmol/min) | 105 ± 8 | 75 ± 6 | -28.6% |

| Maximal Respiration (pmol/min) | 350 ± 25 | 200 ± 18 | -42.9% |

| Spare Respiratory Capacity (%) | 133% | 82% | -38.3% |

Table 3: Summary of Findings from a 28-Day Repeated-Dose Toxicity Study in Rats

| Dose Group (mg/kg/day) | Key Clinical Observations | Changes in Body Weight | Key Histopathological Findings |

| 0 (Control) | None | Normal gain | No significant findings |

| 10 (Low Dose) | None | Normal gain | No significant findings |

| 30 (Mid Dose) | Mild lethargy | Slight decrease | Minimal centrilobular hypertrophy in the liver |

| 100 (High Dose) | Significant lethargy, ataxia | 15% decrease | Moderate centrilobular hypertrophy and single-cell necrosis in the liver; Mild renal tubular degeneration |

Visualization of Pathways and Workflows

Mitochondrial ROS Production Pathway

Caption: Mitochondrial electron transport chain and sites of ROS production.

Intrinsic Apoptosis Signaling Pathway

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Experimental Workflow for Preclinical Toxicity Assessment

Caption: A tiered experimental workflow for preclinical toxicity assessment.

References

A Technical Guide to the Solubility and Stability Assessment of Novel ROS1 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of potent and selective ROS1 kinase inhibitors is a critical area of research in oncology. Early-stage characterization of the physicochemical and metabolic properties of these compounds is paramount for their advancement as viable drug candidates. This guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of novel ROS1 inhibitors. It includes illustrative data, detailed experimental protocols, and visual workflows to aid researchers in designing and executing these crucial preclinical studies.

Data Presentation: Physicochemical and In Vitro Stability Profile

The following tables summarize representative quantitative data for a hypothetical novel ROS1 inhibitor, herein referred to as "ROS1-IN-X". This data is for illustrative purposes to demonstrate typical endpoints and data presentation for such an assessment.

Table 1: Aqueous Solubility Profile of ROS1-IN-X

| Assay Type | Conditions | Solubility (µM) | Method |

| Thermodynamic | pH 5.0 Acetate Buffer | 150.5 | Shake-Flask HPLC-UV |

| Thermodynamic | pH 7.4 PBS | 12.2 | Shake-Flask HPLC-UV |

| Kinetic | pH 7.4 PBS | 45.8 | Nephelometry |

Table 2: Solubility of ROS1-IN-X in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | >100 | >200 |

| Ethanol | 25.4 | 50.8 |

| Propylene Glycol | 15.7 | 31.4 |

Table 3: In Vitro Stability Profile of ROS1-IN-X

| Assay Type | Species | Matrix | Incubation Time (min) | Half-Life (t½, min) | % Remaining at 60 min |

| Microsomal Stability | Human | Liver Microsomes (1 mg/mL) | 0, 5, 15, 30, 60 | 48.2 | 37.5 |

| Microsomal Stability | Mouse | Liver Microsomes (1 mg/mL) | 0, 5, 15, 30, 60 | 25.1 | 18.2 |

| Plasma Stability | Human | Plasma | 0, 30, 60, 120, 240 | >240 | 95.8 (at 240 min) |

| Solution Stability | pH 7.4 PBS | Aqueous Buffer | 0, 2, 4, 8, 24 hours | >24 hours | 98.2 (at 24 hours) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of solubility and stability data.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials: Solid form of the test compound, desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4), sealed vials, shaking incubator, HPLC-UV system.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let undissolved particles settle.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining micro-precipitates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[1]

-

Materials: Test compound in DMSO (e.g., 10 mM stock), aqueous buffer (e.g., PBS, pH 7.4), 96-well microplates, nephelometer.

-

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Mix the plate on a shaker for a defined period (e.g., 2 hours) at room temperature.

-

Measure the light scattering in each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to a buffer-only control.[1]

-

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

-

Materials: Test compound, liver microsomes (human, mouse, etc.), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding the cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[2]

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes.

References

In-Depth Structural Analysis of ROS-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural and functional analysis of ROS-IN-1, a known mitochondrial Reactive Oxygen Species (ROS) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical properties, synthesis, and available biological data.

Chemical Identity and Properties

This compound is chemically identified as 1-(mesitylsulfonyl)-2-pyrrolidinone . Its fundamental properties are summarized in the table below.

| Property | Value |

| Systematic IUPAC Name | 1-(mesitylsulfonyl)-2-pyrrolidinone |

| CAS Number | 298193-11-0 |

| Molecular Formula | C₁₃H₁₇NO₃S |

| Molecular Weight | 267.34 g/mol |

| Canonical SMILES | CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N2CCCC2=O |

Table 1: Chemical Properties of this compound.

Synthesis and Spectroscopic Analysis

General Synthesis Pathway

The synthesis of 1-(mesitylsulfonyl)-2-pyrrolidinone can be conceptually broken down into the following key transformation:

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(mesitylsulfonyl)-2-pyrrolidinone is not extensively published. However, based on the known spectra of its core components, 2-pyrrolidinone and the mesitylsulfonyl group, the expected characteristic signals are summarized below.

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (typically in the range of 2.0-4.0 ppm). Aromatic protons of the mesityl group (around 7.0 ppm). Methyl protons of the mesityl group (around 2.3-2.6 ppm). |

| ¹³C NMR | Carbonyl carbon of the pyrrolidinone ring (around 175 ppm). Aromatic carbons of the mesityl group. Aliphatic carbons of the pyrrolidinone ring. Methyl carbons of the mesityl group. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of 267.34 g/mol . Fragmentation patterns consistent with the loss of the mesitylsulfonyl group or parts of the pyrrolidinone ring. |

| Infrared (IR) Spectroscopy | Strong absorption band for the carbonyl (C=O) group of the lactam (around 1680-1700 cm⁻¹). Characteristic bands for the sulfonyl (S=O) group (around 1350 and 1160 cm⁻¹). Bands corresponding to C-N and C-H bonds. |

Table 2: Predicted Spectroscopic Data for this compound.

Mechanism of Action and Biological Activity

This compound is classified as a mitochondrial ROS inhibitor. The overproduction of ROS in mitochondria is a key factor in cellular oxidative stress and is implicated in a variety of pathological conditions.

Mitochondrial ROS Generation and Inhibition

Mitochondrial ROS are primarily generated as byproducts of the electron transport chain (ETC). Complexes I and III are major sites of superoxide production. Inhibitors of mitochondrial ROS can act through various mechanisms, including direct scavenging of ROS, or by modulating the activity of the ETC complexes to reduce electron leakage.

The precise molecular mechanism by which 1-(mesitylsulfonyl)-2-pyrrolidinone inhibits mitochondrial ROS production has not been fully elucidated in publicly available literature. However, it is hypothesized to interact with components of the electron transport chain to mitigate the generation of superoxide radicals.

Experimental Protocols for Assessing Mitochondrial ROS Inhibition

The inhibitory effect of compounds on mitochondrial ROS production is typically assessed using cell-based or isolated mitochondria assays.

3.2.1. MitoSOX Red Assay (Cell-Based)

This assay utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Cell Culture: Plate cells of interest (e.g., endothelial cells, neurons) in a suitable multi-well plate and culture until they reach the desired confluency.

-

Compound Incubation: Treat the cells with varying concentrations of this compound for a predetermined period. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., Antimycin A).

-

MitoSOX Red Staining: Incubate the cells with MitoSOX Red reagent in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of mitochondrial superoxide production.

3.2.2. Amplex Red Assay (Isolated Mitochondria)

This assay measures hydrogen peroxide (H₂O₂), which is a product of superoxide dismutation, using isolated mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing substrates for specific electron transport chain complexes (e.g., succinate for Complex II).

-

Reaction Initiation: Add isolated mitochondria and varying concentrations of this compound to the assay buffer.

-

Amplex Red Reaction: Add Amplex Red reagent and horseradish peroxidase (HRP). H₂O₂ produced by the mitochondria will react with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A reduced rate of fluorescence increase in the presence of this compound indicates inhibition of mitochondrial H₂O₂ production.

Structural Analysis and Future Directions

To date, no crystal structure of 1-(mesitylsulfonyl)-2-pyrrolidinone has been deposited in the Protein Data Bank (PDB) or the Cambridge Structural Database (CSD). The determination of its three-dimensional structure through X-ray crystallography would provide invaluable insights into its conformation and potential binding modes with its biological targets.

Computational modeling and docking studies could also be employed to predict the interaction of this compound with the quinone-binding sites of mitochondrial Complex I and Complex III, which are known hotspots for ROS production. Such studies would help in understanding the structure-activity relationship and in the design of more potent and selective mitochondrial ROS inhibitors.

Further research is warranted to fully elucidate the synthesis, detailed mechanism of action, and the full therapeutic potential of this compound and its analogs.

The Role of a Novel Reactive Oxygen Species Inhibitor (ROS-IN-X) in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules in various cellular processes; however, their overproduction leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative diseases, and inflammatory conditions.[1] This technical guide provides an in-depth overview of the role of a hypothetical novel inhibitor, ROS-IN-X, in the context of oxidative stress, with a particular focus on the ferroptosis pathway. This document details the underlying mechanisms of ROS-induced cellular damage, the function of key regulatory proteins such as Glutathione Peroxidase 4 (GPX4), and the therapeutic potential of targeted ROS inhibition. We present comprehensive experimental protocols for evaluating the efficacy of such inhibitors, quantitative data for representative molecules, and detailed signaling pathway diagrams to facilitate a deeper understanding of the intricate cellular redox landscape.

Introduction to Reactive Oxygen Species and Oxidative Stress

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen.[1] Under normal physiological conditions, ROS are byproducts of aerobic metabolism and play essential roles in cell signaling and homeostasis.[1] However, an imbalance between ROS production and the cell's ability to detoxify these reactive products through antioxidant defenses results in oxidative stress.[1] This excess ROS can lead to significant damage to cellular macromolecules, including lipids, proteins, and DNA, thereby contributing to cellular dysfunction and the progression of various diseases.[2]

One of the key forms of ROS-mediated cell death is ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides. This pathway is distinct from other forms of programmed cell death, such as apoptosis. A central regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid hydroperoxides. Inhibition of GPX4, therefore, represents a promising therapeutic strategy for diseases where inducing cell death is beneficial, such as in certain cancers.

This guide focuses on a hypothetical inhibitor, ROS-IN-X, designed to modulate oxidative stress by targeting key nodes in ROS-producing pathways, exemplified by the inhibition of GPX4.

The GPX4-Regulated Ferroptosis Pathway

The canonical pathway for preventing ferroptosis is centered around the GPX4 enzyme. This pathway involves the uptake of cystine via the system Xc- antiporter, which is then reduced to cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a critical cofactor for GPX4. GPX4 utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting the cell from lipid peroxidation and subsequent ferroptotic death.

Inhibitors of this pathway can be broadly categorized into two classes:

-

Class I Ferroptosis Inducers: These compounds, such as erastin, inhibit the system Xc- antiporter, leading to a depletion of intracellular cysteine and subsequently GSH. The lack of GSH inactivates GPX4, resulting in the accumulation of lipid ROS.

-

Class II Ferroptosis Inducers: These molecules, like RSL3, directly bind to and inhibit GPX4, independent of GSH levels.

Our hypothetical ROS-IN-X is conceptualized as a Class II inhibitor, directly targeting GPX4 to induce ferroptosis.

Caption: GPX4-mediated ferroptosis signaling pathway.

Quantitative Data for Representative Ferroptosis Inducers

The efficacy of ferroptosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cell lines. The following table summarizes the IC50/EC50 values for well-characterized ferroptosis inducers.

| Compound | Class | Target | Cell Line | IC50/EC50 (µM) | Reference |

| Erastin | I | System Xc- | HT-1080 | ~10 | |

| RSL3 | II | GPX4 | HCT116 | 4.084 | |

| RSL3 | II | GPX4 | LoVo | 2.75 | |

| RSL3 | II | GPX4 | HT29 | 12.38 | |

| ML-210 | II | GPX4 | Various | 0.04 | |

| FIN56 | Other | GPX4/Other | LN229 | 4.2 | |

| FIN56 | Other | GPX4/Other | U118 | 2.6 | |

| Ferrostatin-1 | Inhibitor | Ferroptosis | Various | 0.06 (EC50) | |

| Liproxstatin-1 | Inhibitor | Ferroptosis | Various | 0.022 |

Experimental Protocols

To evaluate the efficacy and mechanism of action of a novel ROS inhibitor like ROS-IN-X, a series of well-defined experimental protocols are required.

General Experimental Workflow

A typical workflow for investigating the effect of a compound on GPX4-mediated ferroptosis involves a multi-step process from cell treatment to data analysis.

Caption: General experimental workflow for studying ferroptosis.

Lipid ROS Detection using C11-BODIPY™ 581/591

This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation in live cells.

Materials:

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

Positive control (e.g., RSL3)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a suitable format (e.g., 12-well plate) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the desired concentrations of ROS-IN-X, a positive control (e.g., 10 µM RSL3), and a vehicle control (DMSO) for the desired time period (e.g., 2-24 hours).

-

Staining: Remove the medium and add pre-warmed medium containing 2 µM C11-BODIPY™ 581/591. Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Gently remove the staining solution and wash the cells three times with PBS.

-

Analysis:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The fluorescence emission shifts from red (~591 nm) to green (~510 nm) upon oxidation.

-

Fluorescence Microscopy: Observe the cells directly. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

GPX4 Activity Assay (Coupled Enzyme Method)

This assay indirectly measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

Hydroperoxide substrate (e.g., Cumene Hydroperoxide)

-

Cell lysate

-

Microplate reader

Procedure:

-

Sample Preparation: Harvest cells and prepare a cell lysate by homogenization in cold assay buffer. Centrifuge to pellet debris and collect the supernatant.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, assay buffer, GSH, GR, and NADPH.

-

Initiation: Initiate the reaction by adding the hydroperoxide substrate.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

-

Calculation: The rate of NADPH consumption (decrease in A340) is proportional to the GPX4 activity.

Conclusion

The development of targeted inhibitors of ROS-producing pathways, such as the hypothetical ROS-IN-X, holds significant promise for the treatment of a wide range of diseases characterized by oxidative stress. A thorough understanding of the underlying signaling pathways, coupled with robust experimental validation, is crucial for the successful translation of these molecules into clinical applications. The methodologies and data presented in this guide provide a framework for the investigation and characterization of novel ROS inhibitors, paving the way for new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of Mitochondrial ROS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mitochondrial Reactive Oxygen Species (ROS) Inhibition in In Vivo Models

Mitochondrial Reactive Oxygen Species (ROS) are byproducts of cellular respiration. While they play a role in cell signaling at physiological levels, their overproduction is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic diseases.[1][2][3][4][5] The targeted inhibition of mitochondrial ROS is a promising therapeutic strategy. This document provides a generalized guide for the in vivo application of mitochondrial ROS inhibitors, using established compounds as examples, to facilitate the investigation of the therapeutic potential of novel inhibitors like ROS-IN-1.

Mechanism of Action: Mitochondrial ROS inhibitors, such as the conceptual this compound, are designed to specifically accumulate within the mitochondria and neutralize or prevent the formation of ROS at their primary source, the electron transport chain. For instance, some inhibitors may act as superoxide dismutase (SOD) mimetics, converting superoxide to hydrogen peroxide, which is then detoxified to water. Others might inhibit specific sites of ROS production within the mitochondrial complexes.

Preclinical In Vivo Experimental Workflow

A systematic approach is crucial for evaluating the efficacy and safety of mitochondrial ROS inhibitors in vivo. The following workflow provides a general framework for such studies.

Caption: A generalized workflow for in vivo studies of mitochondrial ROS inhibitors.

Detailed Experimental Protocols

Animal Model Selection

The choice of animal model is critical and should be relevant to the disease indication. For example, diabetic cardiomyopathy can be studied in mouse models of type 1 (e.g., streptozotocin-induced) and type 2 (e.g., db/db mice) diabetes. For studies on muscle regeneration, models of muscle injury induced by agents like barium chloride can be utilized in both young and aged mice.

Formulation and Administration of Mitochondrial ROS Inhibitors

Formulation: The inhibitor must be formulated in a biocompatible vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80, though care must be taken to ensure the vehicle itself does not impact ROS levels.

Administration Routes: The route of administration will depend on the compound's properties and the desired systemic or local effect.

-

Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: Suitable for many small molecules. For example, Mito-TEMPO has been administered via daily injections.

-

Oral Gavage: A common route for daily dosing in chronic studies. The novel complex I ROS inhibitor, BI4500, was administered via daily gavage.

-

Intravenous (i.v.) Injection: For rapid systemic distribution.

Dosage and Frequency: A dose-ranging study is essential to determine the optimal therapeutic dose that minimizes toxicity. The frequency of administration will depend on the pharmacokinetic profile of the inhibitor.

Table 1: Example Administration Protocols for Mitochondrial ROS Inhibitors

| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |

| Mito-TEMPO | Diabetic Mice | 1 mg/kg | Injection | Daily | |

| BI4500 | Mice (muscle injury) | 30 mg/kg | Oral Gavage | Daily |

In Vivo Measurement of Mitochondrial ROS

Quantifying mitochondrial ROS in vivo is challenging but essential for demonstrating the inhibitor's efficacy at the target site.

1. Redox-Sensitive Biosensors: Genetically encoded redox biosensors, such as mitochondrial-targeted roGFP (mt-roGFP), allow for real-time, in vivo monitoring of the mitochondrial redox state. This technique involves generating transgenic animals expressing the biosensor and using advanced imaging techniques like two-photon microscopy to visualize and quantify redox changes in specific tissues.

2. Ex Vivo Analysis of Tissues: Tissues can be harvested from treated and control animals for ex vivo measurement of mitochondrial ROS.

-

MitoSOX Red Staining: This fluorescent probe specifically targets mitochondria and is oxidized by superoxide, providing a measure of mitochondrial superoxide levels. Analysis can be performed using fluorescence microscopy or flow cytometry.

-

High-Performance Liquid Chromatography (HPLC): This method can be used to quantify specific oxidation products of mitochondrial-targeted probes, providing a more quantitative assessment of superoxide production.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, in conjunction with spin probes, offers a highly sensitive and specific method for the direct detection and quantification of free radicals like superoxide in biological samples.

Table 2: Methods for Quantifying Mitochondrial ROS In Vivo

| Method | Principle | Advantages | Disadvantages |

| mt-roGFP Biosensor with Two-Photon Microscopy | Ratiometric fluorescence imaging of a genetically encoded redox sensor in mitochondria. | Real-time, in vivo, tissue-specific measurements. | Requires generation of transgenic animals; specialized imaging equipment. |

| Ex Vivo MitoSOX Staining | Fluorescent probe oxidized by mitochondrial superoxide. | Relatively simple and widely accessible. | Prone to artifacts; provides a snapshot in time. |

| HPLC-based Quantification | Separation and quantification of specific oxidation products of mitochondrial probes. | Highly quantitative and specific. | Requires tissue homogenization; indirect measurement. |

| Electron Paramagnetic Resonance (EPR) | Direct detection of paramagnetic species (free radicals). | Highly sensitive and specific for direct radical detection. | Requires specialized equipment and expertise. |

Signaling Pathways and Downstream Effects

Mitochondrial ROS can activate various downstream signaling pathways implicated in disease pathogenesis. Evaluating the effect of a mitochondrial ROS inhibitor on these pathways can provide mechanistic insights into its therapeutic effects.

Caption: Inhibition of mitochondrial ROS can modulate downstream signaling pathways.

Key signaling pathways to investigate include:

-

MAPK pathways (e.g., ERK1/2, JNK, p38): These are often activated by oxidative stress and are involved in cell proliferation, differentiation, and apoptosis.

-

NF-κB pathway: A key regulator of inflammation.

Assessment of Therapeutic Efficacy and Toxicity

Efficacy Endpoints: These should be relevant to the disease model and may include:

-

Functional improvements: For example, improved cardiac function in a model of diabetic cardiomyopathy, as assessed by echocardiography.

-

Histological analysis: Assessment of tissue damage, fibrosis, and cell death (e.g., TUNEL staining for apoptosis).

-

Biomarker analysis: Measurement of disease-specific biomarkers in blood or tissue.

Toxicity Assessment:

-

General health monitoring: Regular monitoring of body weight, food and water intake, and general animal behavior.

-

Histopathology: Examination of major organs (liver, kidney, etc.) for any signs of toxicity.

-

Blood chemistry and hematology: Analysis of blood samples to assess organ function and hematological parameters.

Conclusion

The in vivo evaluation of mitochondrial ROS inhibitors is a complex but critical step in the development of new therapeutics for a multitude of diseases. While direct experimental data for this compound is not yet publicly available, the protocols and methodologies outlined in these application notes, based on studies with other well-characterized mitochondrial ROS inhibitors, provide a robust framework for its preclinical investigation. A thorough understanding of the inhibitor's mechanism of action, combined with a carefully designed and executed in vivo experimental plan, will be essential to determine its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for LBL21, a Novel ROS-Modulating Agent, in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) play a critical role in cellular signaling, and their dysregulation is a hallmark of various pathologies, including cancer. While cancer cells often exhibit elevated basal ROS levels, they are also more vulnerable to further ROS insults compared to normal cells. This vulnerability presents a therapeutic window for ROS-modulating agents. LBL21 is a novel synthetic analog of phenethyl isothiocyanate (PEITC) that has demonstrated potent anti-tumor activity both in vitro and in vivo. Mechanistically, LBL21 rapidly depletes intracellular glutathione (GSH), leading to an accumulation of ROS, subsequent mitochondrial dysfunction, and apoptosis in cancer cells. Furthermore, LBL21 has been shown to eliminate cancer stem-like cells, suggesting its potential to overcome tumor recurrence and therapeutic resistance.

These application notes provide detailed protocols for the in vivo administration of LBL21 in a mouse xenograft model of non-small cell lung cancer, based on published preclinical studies.

Data Presentation

In Vivo Efficacy of LBL21 in A549 Xenograft Model

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Weight (mg) ± SD | Tumor Growth Inhibition (%) | Statistical Significance (vs. Control) |

| Vehicle Control | - | Intraperitoneal (i.p.) | 3 times/week | - | - | - |

| LBL21 | 25 mg/kg | Intraperitoneal (i.p.) | 3 times/week | Substantially reduced | ~50% | p < 0.001[1] |

| PEITC | 25 mg/kg | Intraperitoneal (i.p.) | 3 times/week | Moderately reduced | - | p < 0.05[1] |

Note: Specific tumor weight and percentage inhibition values were not detailed in the source material but were described as "substantially reduced" with approximately "50% volume inhibition" for LBL21 and "moderate effect" for PEITC. The statistical significance was reported as P<0.001 for LBL21 and P<0.05 for PEITC compared to the control group.[1]

Experimental Protocols

Protocol 1: A549 Non-Small Cell Lung Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line in immunodeficient mice, followed by treatment with the ROS-modulating agent LBL21.

Materials:

-

A549 human non-small cell lung cancer cell line

-

Culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Matrix (optional, but recommended for improved tumor take rate)

-

LBL21

-

Vehicle for LBL21 (e.g., sterile saline, or a solution of DMSO, PEG300, and Tween 80 in saline)

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Sterile syringes and needles (27G or 30G)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture:

-

Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Prior to injection, ensure cells are in the logarithmic growth phase and have high viability (>95%).

-

-

Preparation of Cell Suspension for Injection:

-

Wash the cells with sterile PBS.

-

Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ A549 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

-

-

Animal Grouping and Treatment:

-

Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6 per group is recommended):

-

Prepare a stock solution of LBL21 in a suitable vehicle. The final injection volume should be approximately 100-200 µL.

-

Administer the treatments three times per week.

-

-

Monitoring and Data Collection:

-

Measure tumor volume twice a week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each mouse twice a week to monitor for toxicity.

-

Observe the general health and behavior of the mice daily.

-

At the end of the study (e.g., after 3-4 weeks of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Visualizations

Signaling Pathway of LBL21 in Cancer Cells

References

ROS-IN-1: A Potent Inducer of Apoptosis for Cancer Research

Application Notes and Protocols

For Research Use Only

Abstract

ROS-IN-1 is a novel small molecule compound designed for the targeted induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its use in studying apoptosis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1][2] While ROS play a role in normal cellular signaling, an excessive accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.[3][4][5] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress. This vulnerability presents a promising therapeutic window for anticancer strategies.

This compound is an experimental compound that selectively elevates intracellular ROS levels in cancer cells, thereby pushing them past the threshold of oxidative stress and initiating the apoptotic cascade. This document details the signaling pathways activated by this compound and provides standardized protocols for its application in in vitro cancer cell models.

Mechanism of Action

This compound induces apoptosis primarily through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which are initiated by the accumulation of intracellular ROS.

-

Intrinsic Pathway: Elevated ROS levels induced by this compound lead to mitochondrial membrane damage. This damage results in the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

-

Extrinsic Pathway: ROS can also enhance the sensitivity of cancer cells to extrinsic death signals. For instance, ROS can promote the clustering of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors on the cell surface. This clustering facilitates the activation of caspase-8, which can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, further amplifying the mitochondrial apoptotic signal.

Below is a diagram illustrating the signaling pathways activated by this compound.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after a 24-hour treatment period.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| MCF-7 | Breast Cancer | 18.8 |

| Jurkat | T-cell Leukemia | 12.1 |

Table 2: Induction of Apoptosis by this compound in HeLa Cells

| This compound (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 5.3 ± 0.8 | 2.1 ± 0.3 |

| 10 | 25.6 ± 2.1 | 4.5 ± 0.6 |

| 20 | 55.2 ± 3.5 | 8.9 ± 1.1 |

| 40 | 78.9 ± 4.2 | 15.3 ± 1.8 |

Table 3: Increase in Intracellular ROS Levels in HeLa Cells

| This compound (µM) | Fold Increase in ROS (vs. Control) |

| 0 (Control) | 1.0 |

| 10 | 2.8 ± 0.4 |

| 20 | 5.1 ± 0.7 |

| 40 | 9.7 ± 1.2 |

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS

This protocol describes the measurement of intracellular ROS levels using a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

DCFH-DA (5 mM stock in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Ex/Em = 485/535 nm) or flow cytometer (FL-1 channel)

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Remove the culture medium and wash the cells once with PBS.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add 100 µL of complete medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 1-6 hours).

-

Measure the fluorescence using a microplate reader or analyze the cells by flow cytometry.

References

- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The double-edged roles of ROS in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Reactive Oxygen Species (ROS) Modulators in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer biology. At physiological levels, ROS act as signaling molecules, regulating processes like cell proliferation and differentiation.[1][2][3] However, many cancer cells exhibit a state of increased intrinsic oxidative stress due to metabolic alterations and oncogenic signaling.[1][4] This elevated ROS level can promote tumorigenesis by inducing genetic instability and activating pro-cancer signaling pathways. Conversely, excessive ROS levels can overwhelm the cellular antioxidant capacity, leading to oxidative damage of macromolecules and ultimately, cell death through apoptosis, necroptosis, or ferroptosis. This paradoxical nature of ROS in cancer cells presents a therapeutic window for interventions that either further elevate ROS to toxic levels (pro-oxidant strategy) or inhibit ROS to suppress pro-tumorigenic signaling (antioxidant strategy). This document provides an overview of the application of ROS modulators in cancer research models, including relevant signaling pathways, experimental protocols, and data interpretation.

Key Signaling Pathways Involved in ROS-Mediated Cancer Cell Fate

Modulation of intracellular ROS levels can impact a multitude of signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for designing experiments and interpreting data when studying ROS-modulating compounds.

One of the primary mechanisms by which high levels of ROS induce cell death is through the intrinsic pathway of apoptosis. Elevated ROS can lead to mitochondrial damage and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspases-3, -6, and -7, culminating in apoptotic cell death. ROS can also influence the extrinsic pathway of apoptosis by activating death receptors on the cell surface.

Furthermore, ROS can impact key survival pathways. For instance, ROS can disrupt the Ras-PI3K-Akt signaling cascade, a critical pathway for cell survival and proliferation, by oxidizing specific cysteine residues in Ras, thereby preventing its interaction with PI3K. Additionally, ROS are known to activate stress-responsive pathways like the mitogen-activated protein kinase (MAPK) cascades, including JNK, ERK, and p38 MAPK, which can have context-dependent pro-survival or pro-apoptotic effects.

Below is a diagram illustrating the central role of ROS in modulating these key signaling pathways in cancer cells.

References

- 1. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mitochondrial ROS Inhibition in Neurodegenerative Disease Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Mitochondria are a primary source of endogenous ROS, and mitochondrial dysfunction is a central event in the neurodegenerative process. Consequently, targeting mitochondrial ROS has emerged as a promising therapeutic strategy.

A commercially available mitochondrial ROS inhibitor is ROS-IN-1 , which has been described to reduce ROS production[1]. However, to date, there is a lack of comprehensive, peer-reviewed studies detailing its specific application and efficacy in neurodegenerative disease models.

Therefore, to provide detailed and practical guidance for researchers in this field, these application notes and protocols will focus on a well-characterized and extensively studied mitochondria-targeted antioxidant, Mitoquinone mesylate (MitoQ) . MitoQ serves as an exemplary compound to illustrate the principles and methodologies for evaluating mitochondrial ROS inhibitors in the context of neurodegenerative disease research.[2][3]

Mechanism of Action: Targeting Mitochondrial ROS

MitoQ consists of a ubiquinone moiety, which is the antioxidant component, covalently attached to a lipophilic triphenylphosphonium (TPP) cation. This TPP cation allows the molecule to accumulate several-hundred-fold within the mitochondria, driven by the large mitochondrial membrane potential. Once inside, the ubiquinone moiety is reduced to its active ubiquinol form by the electron transport chain, where it can effectively neutralize ROS at their primary site of production, thereby protecting mitochondria and other cellular components from oxidative damage.[2]

Key Signaling Pathways

Mitochondrial ROS inhibition by compounds like MitoQ can modulate several critical signaling pathways implicated in neurodegeneration. These include pathways involved in mitochondrial dynamics (fission and fusion), apoptosis, and autophagy.

Caption: Mechanism of MitoQ in reducing neuronal death.

Data Presentation: Efficacy of MitoQ in Neurodegenerative Disease Models

The following tables summarize quantitative data from preclinical studies on the effects of MitoQ in various models of neurodegenerative diseases.

In Vitro Studies

| Cell Model | Disease Model | MitoQ Concentration | Observed Effects | Reference |

| SH-SY5Y Human Neuroblastoma | Parkinson's Disease (6-OHDA induced) | 50 nM | Inhibited mitochondrial fragmentation and translocation of Drp1 and Bax. | [4] |

| Primary Cortical Neurons | Alzheimer's Disease (Aβ-induced) | Not Specified | Prevented neuronal death, ROS production, and mitochondrial membrane depolarization. | |

| Striatal Neurons (STHdhQ111/Q111) | Huntington's Disease | Not Specified | Improved cell viability, mitochondrial fusion, ATP production, and reduced H2O2 and lipid peroxidation. |